
1-Bromo-4-ethyl-2,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE is an aromatic compound characterized by the presence of bromine, ethyl, and difluoro substituents on a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE can be synthesized through a multi-step process involving the bromination, fluorination, and ethylation of benzene derivatives. One common method involves the bromination of 4-ethyl-2,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution.
Industrial Production Methods: In industrial settings, the production of 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE may involve large-scale bromination and fluorination processes. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethyl group can be oxidized to form corresponding carboxylic acids or reduced to form ethyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Carboxylic acids and aldehydes.
Coupling Products: Biaryl compounds and styrenes.
Aplicaciones Científicas De Investigación
1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various substitution and coupling reactions. The ethyl group provides steric hindrance, influencing the compound’s selectivity and reactivity.
Comparación Con Compuestos Similares
1-BROMO-2,4-DIFLUOROBENZENE: Similar in structure but lacks the ethyl group, affecting its reactivity and applications.
1-BROMO-4-ETHOXY-2,3-DIFLUOROBENZENE: Contains an ethoxy group instead of an ethyl group, leading to different chemical properties and uses.
1-BROMO-3,4-DIFLUOROBENZENE: The position of the fluorine atoms differs, impacting its chemical behavior.
Uniqueness: 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE is unique due to the specific arrangement of its substituents, which confer distinct reactivity patterns and make it a valuable compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C8H7BrF2 |
|---|---|
Peso molecular |
221.04 g/mol |
Nombre IUPAC |
1-bromo-4-ethyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H7BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |
Clave InChI |
QBQPAFXTMRGLCT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C=C1)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



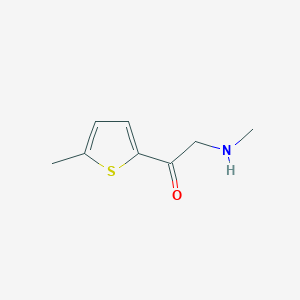
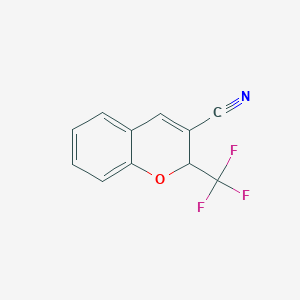
![1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187970.png)
![1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13187974.png)

![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
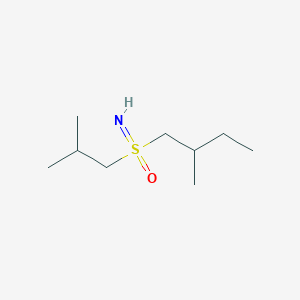
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)
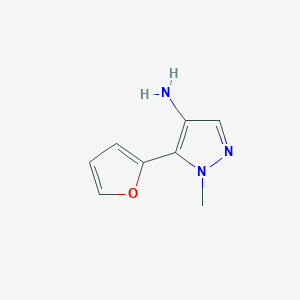

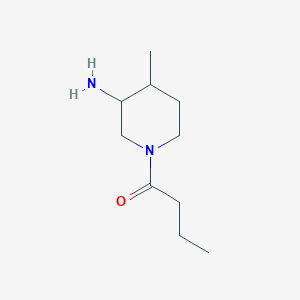
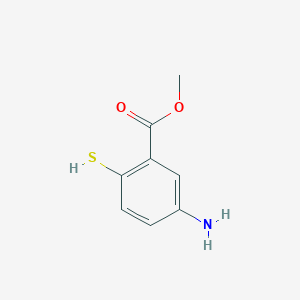
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)
